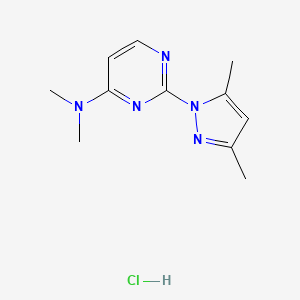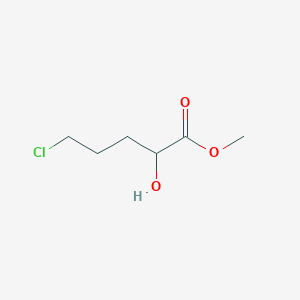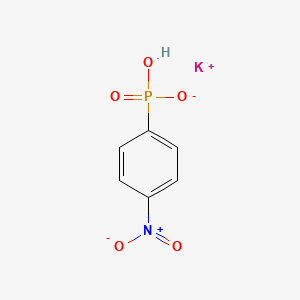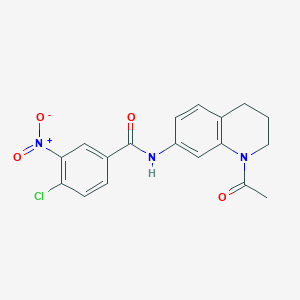![molecular formula C12H14O3 B2372416 2-[(1S,2R)-2-(4-methoxyphenyl)cyclopropyl]acetic acid CAS No. 1969288-22-9](/img/structure/B2372416.png)
2-[(1S,2R)-2-(4-methoxyphenyl)cyclopropyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxyphenylacetic acid is a monocarboxylic acid that is phenylacetic acid carrying a 4-methoxy substituent . It appears as pale yellow or off white colored flakes . It is used as an intermediate for pharmaceuticals and other organic synthesis . It has been found to inhibit the germination of cress and lettuce seeds .
Molecular Structure Analysis
The molecular formula of 4-Methoxyphenylacetic acid is C9H10O3 . The InChI is InChI=1S/C9H10O3/c1-12-8-4-2-7(3-5-8)6-9(10)11/h2-5H,6H2,1H3,(H,10,11) .Wissenschaftliche Forschungsanwendungen
Reactivity and Kinetic Studies
- Research indicates the potential for studying the reactivity and kinetics of radical cations generated from compounds structurally related to 2-[(1S,2R)-2-(4-methoxyphenyl)cyclopropyl]acetic acid, providing insights into their stability and reactivity patterns (Bietti et al., 2006).
Synthesis of Novel Compounds
- Synthesis and antimicrobial evaluation of novel thiadiazole derivatives incorporating a 2-[(1S,2R)-2-(4-methoxyphenyl)cyclopropyl]acetic acid-related structure have been explored, suggesting its use as a precursor for bioactive compounds (Noolvi et al., 2016).
Structural and Chemical Analysis
- Studies on related compounds have been conducted to understand their molecular structure, including analysis of bond angles and hydrogen bonding, which can aid in understanding the properties of 2-[(1S,2R)-2-(4-methoxyphenyl)cyclopropyl]acetic acid (Guzei et al., 2010).
Catalysis and Organic Synthesis
- The compound has potential applications in catalysis and organic synthesis, as studies have shown how similar structures can be used as intermediates in synthesizing cyclopropylideneacetates, important in organic synthesis (Limbach et al., 2004).
Biomedical Research
- Research on 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid, a compound with some structural similarity, suggests potential use in biomedical research, particularly as a chiral auxiliary compound (Majewska, 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[(1S,2R)-2-(4-methoxyphenyl)cyclopropyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-15-10-4-2-8(3-5-10)11-6-9(11)7-12(13)14/h2-5,9,11H,6-7H2,1H3,(H,13,14)/t9-,11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRGKJHCWDGEIX-ONGXEEELSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC2CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H]2C[C@H]2CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethoxybenzamide](/img/structure/B2372333.png)
![Ethyl 4-(((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2372335.png)
![N-(3-methylbutyl)-N'-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea](/img/structure/B2372336.png)

![4-Methyl-2-(2-methylpropyl)-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2372340.png)
![4,7,8-Trimethyl-2-(2-piperidin-1-ylethyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2372341.png)




methanone](/img/structure/B2372353.png)


